molecular formula C11H13BrO B2776318 1-(4-Bromophenyl)pent-4-en-1-ol CAS No. 346446-95-5

1-(4-Bromophenyl)pent-4-en-1-ol

Cat. No.: B2776318
CAS No.: 346446-95-5
M. Wt: 241.128
InChI Key: YLEKBWCBWPNKNQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pent-4-en-1-ol is an organic compound with the molecular formula C11H13BrO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentenyl chain ending in a hydroxyl group

Scientific Research Applications

1-(4-Bromophenyl)pent-4-en-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving brominated aromatic compounds.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with allylmagnesium bromide, followed by a reduction step to yield the desired alcohol. The reaction conditions typically involve:

    Reagents: 4-bromobenzaldehyde, allylmagnesium bromide, reducing agent (e.g., sodium borohydride)

    Solvents: Anhydrous ether or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Bromophenyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium reagents.

    Addition: The double bond in the pentenyl chain can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Major Products Formed:

  • Oxidation: 1-(4-Bromophenyl)pent-4-en-1-one
  • Reduction: 1-phenylpent-4-en-1-ol
  • Substitution: 1-(4-azidophenyl)pent-4-en-1-ol, 1-(4-cyanophenyl)pent-4-en-1-ol
  • Addition: 1-(4-Bromophenyl)-2-bromo-pentane

Comparison with Similar Compounds

1-(4-Bromophenyl)pent-4-en-1-ol can be compared with similar compounds such as:

    1-(4-Chlorophenyl)pent-4-en-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-(4-Fluorophenyl)pent-4-en-1-ol:

    1-(4-Methylphenyl)pent-4-en-1-ol: The presence of a methyl group instead of a halogen changes its reactivity and applications.

The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(4-bromophenyl)pent-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8,11,13H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEKBWCBWPNKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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